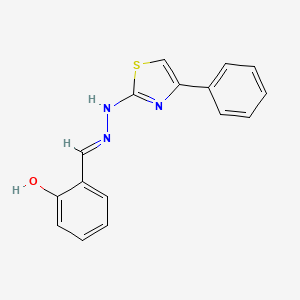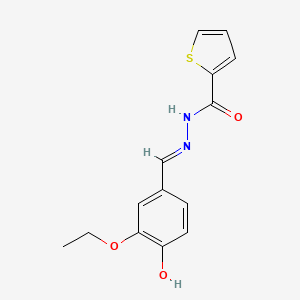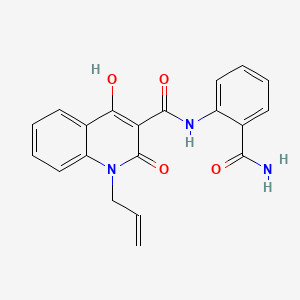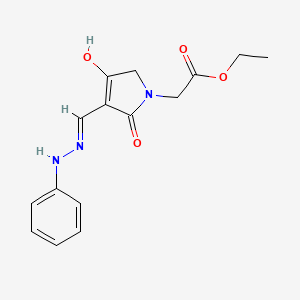![molecular formula C18H24N6O3 B604684 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE CAS No. 373612-83-0](/img/structure/B604684.png)
4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazolone core, a nitrophenyl group, and a methylpiperazino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common approach includes the condensation of a pyrazolone derivative with a nitrophenyl compound under controlled conditions. The reaction is often facilitated by the presence of a base and a suitable solvent, such as ethanol or methanol. The methylpiperazino group is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The methylpiperazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted pyrazolones and nitro-reduced pyrazolones .
Scientific Research Applications
4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group is often involved in electron transfer processes, while the methylpiperazino group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazino)benzylamine
- 2-(4-Methylpiperazino)pyrimidines
- 2-(4-Methylpiperazino)-5-nitrophenylmethanol
Uniqueness
Compared to similar compounds, 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its pyrazolone core and nitrophenyl group make it particularly versatile for various applications .
Properties
CAS No. |
373612-83-0 |
|---|---|
Molecular Formula |
C18H24N6O3 |
Molecular Weight |
372.4g/mol |
IUPAC Name |
4-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H24N6O3/c1-3-4-17-16(13-19-22-11-9-21(2)10-12-22)18(25)23(20-17)14-5-7-15(8-6-14)24(26)27/h5-8,13,20H,3-4,9-12H2,1-2H3/b19-13+ |
InChI Key |
HAIAAMJTFCGJAG-CPNJWEJPSA-N |
SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NN3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Butoxyphenyl)-7-methyl-2-phenyl-3H-benzo[e][1,2,4]triazepine](/img/structure/B604601.png)
![5-(4-Butoxyphenyl)-2-(p-tolyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B604602.png)
![5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B604603.png)

![2-[(E)-{[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE](/img/structure/B604611.png)


![2-[2-Cyano-3-amino-3-(4-methoxyphenylamino)prop-2-enylidene]indolin-3-one](/img/structure/B604614.png)
![(2Z)-3-AMINO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}-3-[(2-PHENYLETHYL)AMINO]PROP-2-ENENITRILE](/img/structure/B604615.png)
![3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B604617.png)
![ethyl 2-(acetylamino)-7-chloro-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B604618.png)
![3-amino-3-(cyclohexylamino)-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile](/img/structure/B604620.png)

![N-(4-CHLORO-2-NITROPHENYL)-3-OXO-1,2,3,5-TETRAHYDROPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE](/img/structure/B604623.png)
